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molecular formula C9H6FNO3 B8665984 5-(2-Fluorophenyl)oxazolidine-2,4-dione

5-(2-Fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8665984
M. Wt: 195.15 g/mol
InChI Key: SOUYSLIRYPWRBZ-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 3, except that a reaction time of 2 hours at room temperature was employed following the phosgene perfusion step, ethyl 1-(2-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride (14.5 g., 0.062 mole) in 500 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(2-fluorophenyl)oxazolidine-2,4-dione (7.32 g., 60%; m.p. 129°-131° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(2-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].Cl.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]([OH:19])[C:14](=[NH:18])[O:15]CC.O1CCCC1>C1(C)C=CC=CC=1>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]1[O:19][C:1](=[O:2])[NH:15][C:14]1=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
ethyl 1-(2-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
14.5 g
Type
reactant
Smiles
Cl.FC1=C(C=CC=C1)C(C(OCC)=N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
except that a reaction time of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
recrystallized 5-(2-fluorophenyl)oxazolidine-2,4-dione (7.32 g., 60%; m.p. 129°-131° C.)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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